molecular formula C10H19NO B14502756 3,3,7,7-Tetramethylazepan-2-one CAS No. 62835-02-3

3,3,7,7-Tetramethylazepan-2-one

Cat. No.: B14502756
CAS No.: 62835-02-3
M. Wt: 169.26 g/mol
InChI Key: UIGQLCJXVJEAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,7,7-Tetramethylazepan-2-one (CAS: 62835-02-3) is a seven-membered cyclic amide (azepanone) with four methyl substituents at the 3rd and 7th positions of the ring. Its molecular formula is C₁₀H₁₉NO, and its structure is characterized by the SMILES notation CC1(CCCC(NC1=O)(C)C)C, indicating a rigid, sterically hindered bicyclic framework .

Properties

CAS No.

62835-02-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3,3,7,7-tetramethylazepan-2-one

InChI

InChI=1S/C10H19NO/c1-9(2)6-5-7-10(3,4)11-8(9)12/h5-7H2,1-4H3,(H,11,12)

InChI Key

UIGQLCJXVJEAAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(NC1=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetramethylazepan-2-one can be achieved through various methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The reaction is promoted by a Lewis acid such as BF3.OEt2, resulting in the formation of the desired lactam .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,7,7-Tetramethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,3,7,7-Tetramethylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Azetidinone, 3,3,4,4-tetramethyl

  • Structure: A four-membered cyclic amide (azetidinone) with methyl groups at the 3rd and 4th positions.
  • Key Differences: Smaller ring size (4-membered vs. 7-membered) leads to higher ring strain, influencing reactivity. Fewer carbon atoms in the backbone (C₇H₁₃NO vs. C₁₀H₁₉NO).
  • Applications: Azetidinones are often used in β-lactam antibiotic synthesis, whereas the larger azepanone ring is more suited for stabilizing conformational flexibility in drug candidates .

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

  • Structure: A seven-membered azepanone with an ethyl group, a 3-hydroxyphenyl substituent, and a methyl group (CAS-related Molecular Weight = 247.338 g/mol; SMILES: CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O) .
  • Additional nitrogen methylation at position 1 modifies steric and electronic properties.

2-Pyrrolidinone, 3,5,5-trimethyl

  • Structure: A five-membered cyclic amide (pyrrolidinone) with methyl groups at positions 3, 5, and 4.
  • Key Differences :
    • Intermediate ring size balances strain and stability.
    • Symmetric substitution at position 5 reduces steric hindrance compared to the asymmetric substitutions in 3,3,7,7-tetramethylazepan-2-one.
  • Applications: Pyrrolidinones are widely used as solvents and intermediates in polymer chemistry .

TEDDZ (3,3,7,7-Tetrakis(difluoroamine) Octahydro-1,5-dinitro-1,5-diazocine)

  • Structure: An eight-membered diazocine ring with difluoroamine and nitro groups (CAS: Not fully specified; referenced in explosive regulations) .
  • Key Differences :
    • Contains energetic functional groups (difluoroamine, nitro) absent in this compound.
    • Larger ring size (8-membered) with two nitrogen atoms, making it a high-energy material.
  • Applications: TEDDZ is classified as an explosive compound, highlighting a divergent application compared to the non-energetic azepanone .

Research Findings and Implications

  • Steric Effects: The four methyl groups in this compound create significant steric hindrance, reducing nucleophilic attack at the carbonyl group compared to less-substituted analogs like 2-pyrrolidinone derivatives .
  • Solubility: The hydroxyphenyl variant (3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one) exhibits higher polarity due to the phenolic -OH group, enhancing water solubility relative to the fully aliphatic tetramethyl compound .
  • Thermal Stability: TEDDZ’s nitro and difluoroamine groups render it thermally unstable and highly reactive, unlike the thermally robust azepanone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.